molecular formula C10H15N3O3Si B3156669 p-Azidomethylphenyltrimethoxysilane CAS No. 83315-74-6

p-Azidomethylphenyltrimethoxysilane

Cat. No.: B3156669
CAS No.: 83315-74-6
M. Wt: 253.33 g/mol
InChI Key: SKHMGPZIVVGDIM-UHFFFAOYSA-N
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Description

p-Azidomethylphenyltrimethoxysilane: is a chemical compound with the molecular formula C10H15N3O3Si. It is known for its unique structure, which includes an azide group attached to a phenyl ring, further connected to a trimethoxysilane group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Azidomethylphenyltrimethoxysilane typically involves the reaction of p-chloromethylphenyltrimethoxysilane with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{p-Chloromethylphenyltrimethoxysilane} + \text{Sodium Azide} \rightarrow \text{this compound} + \text{Sodium Chloride} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: p-Azidomethylphenyltrimethoxysilane can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.

    Click Chemistry: The azide group in this compound is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

    Hydrolysis: The trimethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.

    Click Chemistry: Alkynes, copper(I) catalyst, room temperature.

    Hydrolysis: Water, acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: p-Azidomethylphenyltrimethoxysilane is used as a precursor in the synthesis of various organic and inorganic compounds. It is particularly valuable in the development of functionalized silanes and siloxanes for material science applications .

Biology and Medicine: In biological research, this compound is used in the modification of biomolecules through click chemistry. This allows for the attachment of various functional groups to proteins, nucleic acids, and other biomolecules, facilitating studies in proteomics and genomics .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials .

Mechanism of Action

The mechanism of action of p-Azidomethylphenyltrimethoxysilane primarily involves its reactivity with other chemical species. The azide group is highly reactive and can participate in various chemical reactions, including click chemistry and nucleophilic substitution. The trimethoxysilane group can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials .

Comparison with Similar Compounds

    Phenyltrimethoxysilane: Similar structure but lacks the azide group. Used in material science for surface modification.

    p-Chloromethylphenyltrimethoxysilane: Precursor to p-Azidomethylphenyltrimethoxysilane, contains a chlorine atom instead of an azide group.

    p-Aminomethylphenyltrimethoxysilane: Contains an amino group instead of an azide group, used in the synthesis of functionalized silanes.

Uniqueness: this compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and the development of advanced materials .

Properties

IUPAC Name

[4-(azidomethyl)phenyl]-trimethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3Si/c1-14-17(15-2,16-3)10-6-4-9(5-7-10)8-12-13-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHMGPZIVVGDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.0 mole of p-chloromethylphenyltrimethoxysilane and 1.1 moles of sodium azide were heated in the presence of 5 mole percent of the catalyst described in Example 1 (a) for three hours under stirring at 150° C. Then the salt formed was separated and the subsequent distillation under reduced pressure gave the p-azidomethylphenyltrimethoxysilane in a yield of 89 weight percent with the following characteristics:
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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